
3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone is a useful research compound. Its molecular formula is C16H19N3S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.12996879 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Structural Analysis and Conformations
- Hydrazone compounds, including those related to 3-phenylacrylaldehyde hydrazones, have been structurally characterized to understand their conformations and intermolecular hydrogen bonding. The study by Lindgren et al. (2013) analyzed different conformations and found variations in intermolecular interactions among similar compounds (Lindgren et al., 2013).
2. Azo-Hydrazone Tautomerism
- Azo-hydrazone tautomerism, a chemical equilibrium between azo and hydrazone forms, has been studied in compounds similar to 3-phenylacrylaldehyde hydrazones. Lyčka (1999) analyzed the NMR spectra of dyes prepared by coupling naphthalene-diazonium chloride with hydrazones, which included insights into azo-hydrazone tautomerism (Lyčka, 1999).
3. Applications in Dye and Pigment Chemistry
- The role of hydrazones in dye and pigment chemistry has been explored. For example, Yagi (1963) studied the absorption spectra of phenylazoacetoacetanilide and related compounds, which share structural similarities with 3-phenylacrylaldehyde hydrazones, providing insights into the effects of intramolecular hydrogen bonds and π-p conjugation (Yagi, 1963).
4. Synthesis and Characterization of Novel Compounds
- Research on the synthesis of novel hydrazone compounds is ongoing. Zhang et al. (2009) synthesized and characterized novel arylaldehyde (arylketone)-thiol acetyl hydrazone derivatives, which are structurally related to 3-phenylacrylaldehyde hydrazones (Zhang et al., 2009).
5. Medicinal Chemistry Applications
- The antimicrobial activity of hydrazone-bridged thiazole-pyrrole derivatives, which are structurally related to 3-phenylacrylaldehyde hydrazones, has been investigated. Yurttaş et al. (2013) synthesized compounds containing hydrazone bridges and tested their antibacterial and antifungal activities (Yurttaş et al., 2013).
6. Polymer Chemistry and Fluorescence Properties
- The study by Zhang et al. (2019) on salicylaldehyde hydrazone-functionalized polymers and their complexes withrare earth elements explored the fluorescence properties of these materials. This research is relevant to the field of polymer chemistry and highlights the potential of hydrazone derivatives in developing new materials with unique optical properties (Zhang et al., 2019).
7. Catalysis and Chemical Reactions
- Blanden et al. (2011) investigated the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, which is significant in the context of catalysis and biochemical applications. This study is particularly relevant for understanding the catalytic behavior of hydrazone compounds in biological systems (Blanden et al., 2011).
8. Corrosion Inhibition
- The inhibition activity of thiazole hydrazones, structurally related to 3-phenylacrylaldehyde hydrazones, in preventing mild steel corrosion in acid media was explored by Chaitra et al. (2016). This study highlights the application of hydrazone compounds in corrosion inhibition, a critical aspect of industrial chemistry (Chaitra et al., 2016).
特性
IUPAC Name |
4-tert-butyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-16(2,3)14-12-20-15(18-14)19-17-11-7-10-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,19)/b10-7+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBRYRZOKYANPW-NRHDHWSESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NN=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)N/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone](/img/structure/B5549237.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{2-[(4-chlorophenyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B5549262.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
![4-(4-methylanilino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]butanamide](/img/structure/B5549276.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)


![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5549331.png)
